molecular formula C6H3ClINO4S B14849653 3-Iodo-5-nitrobenzenesulfonyl chloride

3-Iodo-5-nitrobenzenesulfonyl chloride

Cat. No.: B14849653
M. Wt: 347.52 g/mol
InChI Key: QQHDQFWTFKADOH-UHFFFAOYSA-N
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Description

3-Iodo-5-nitrobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a nitro group at the 5-position and an iodine substituent at the 3-position of the benzene ring. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonamide groups or modifying aromatic systems. Its iodine substituent enhances electrophilic substitution reactivity, while the nitro group provides strong electron-withdrawing effects, influencing both stability and reactivity in cross-coupling or nucleophilic displacement reactions .

Properties

Molecular Formula

C6H3ClINO4S

Molecular Weight

347.52 g/mol

IUPAC Name

3-iodo-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClINO4S/c7-14(12,13)6-2-4(8)1-5(3-6)9(10)11/h1-3H

InChI Key

QQHDQFWTFKADOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The process can be summarized as follows :

    Sulfonation: Nitrobenzene is reacted with chlorosulfonic acid at temperatures ranging from 90°C to 120°C to form 3-nitrobenzenesulfonic acid chloride.

    Iodination: The resultant 3-nitrobenzenesulfonic acid chloride is then treated with an inorganic acid chloride at temperatures between 40°C and 90°C to introduce the iodine atom, forming 3-Iodo-5-nitrobenzenesulfonyl chloride.

Chemical Reactions Analysis

3-Iodo-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including substitution and reduction reactions :

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-5-nitrobenzenesulfonyl chloride has several applications in scientific research :

    Biology: This compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-iodo-5-nitrobenzenesulfonyl chloride is compared to structurally related sulfonyl chlorides:

Table 1: Key Properties of Selected Sulfonyl Chlorides

Compound Name Molecular Weight (g/mol) Melting Point (°C) Reactivity Profile Key Applications
This compound 362.52 Not reported High electrophilicity (iodo group), nitro-stabilized Suzuki coupling, sulfonamide synthesis
3-Chloro-5-nitrobenzenesulfonyl chloride 280.67 98–102 Moderate reactivity (Cl less labile than I) Dye intermediates, agrochemicals
3-Bromo-5-nitrobenzenesulfonyl chloride 325.47 85–88 Intermediate reactivity (Br介于Cl/I之间) Pharmaceutical intermediates
3-Chloro-5-(trifluoromethyl)benzoyl chloride 257.55 Not reported High acylating power (CF₃ enhances acidity) Polymer catalysts, fluorinated compounds

Reactivity and Stability

  • Iodo vs. Chloro/Bromo Substituents : The iodine atom in this compound acts as a superior leaving group compared to chlorine or bromine, facilitating nucleophilic aromatic substitution (NAS) reactions. However, its larger atomic radius may introduce steric hindrance, slightly reducing reaction rates in crowded systems .
  • Nitro Group vs.

Research Findings and Limitations

  • Gaps in Data : Melting points and solubility data for this compound are absent in publicly accessible literature, unlike its chloro and bromo counterparts. This limits direct performance comparisons .
  • Ecological Impact: No ecotoxicology studies are available, though structurally similar compounds (e.g., 3-chloro-5-(trifluoromethyl)benzoyl chloride) are classified as hazardous to aquatic life, suggesting analogous precautions are warranted .

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